D-2-(o-Bromo-p-fluorophenyl)glycine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-2-(o-Bromo-p-fluorophenyl)glycine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination and fluorination of phenylglycine derivatives. The reaction conditions often include the use of bromine and fluorine sources in the presence of catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
D-2-(o-Bromo-p-fluorophenyl)glycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound .
Scientific Research Applications
D-2-(o-Bromo-p-fluorophenyl)glycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-2-(o-Bromo-p-fluorophenyl)glycine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
D-2-(o-Bromo-p-chlorophenyl)glycine: Similar structure but with a chlorine atom instead of a fluorine atom.
D-2-(o-Bromo-p-methylphenyl)glycine: Similar structure but with a methyl group instead of a fluorine atom.
D-2-(o-Bromo-p-nitrophenyl)glycine: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
D-2-(o-Bromo-p-fluorophenyl)glycine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique combination of substituents can result in distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C8H7BrFNO2 |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
XPPHZQBPJQGHIS-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Br)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(C(=O)O)N |
Origin of Product |
United States |
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